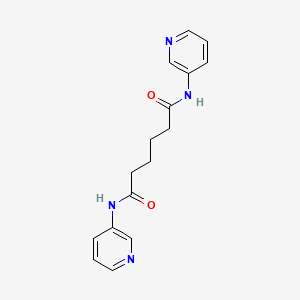
N,N'-di(pyridin-3-yl)hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-di(pyridin-3-yl)hexanediamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two pyridine rings attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(pyridin-3-yl)hexanediamide typically involves the reaction of pyridine derivatives with hexanediamide under specific conditions. One common method involves the use of pyridine-3-carboxylic acid, which is reacted with hexanediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
Industrial production of N,N’-di(pyridin-3-yl)hexanediamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-di(pyridin-3-yl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyridine rings can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N,N’-di(pyridin-3-yl)hexanediamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N,N’-di(pyridin-3-yl)hexanediamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine rings can form coordination bonds with metal ions, while the hexanediamide backbone provides structural stability. This allows the compound to act as a versatile ligand in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- N,N’-di(pyridin-2-yl)hexanediamide
- N,N’-di(pyridin-4-yl)hexanediamide
- N,N’-di(pyridin-3-yl)adipoamide
Uniqueness
N,N’-di(pyridin-3-yl)hexanediamide is unique due to the specific positioning of the pyridine rings on the hexanediamide backbone. This positioning can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N,N'-dipyridin-3-ylhexanediamide |
InChI |
InChI=1S/C16H18N4O2/c21-15(19-13-5-3-9-17-11-13)7-1-2-8-16(22)20-14-6-4-10-18-12-14/h3-6,9-12H,1-2,7-8H2,(H,19,21)(H,20,22) |
InChI Key |
FNGKHMTXYUVMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCCC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















